

An In-Depth Technical Guide to Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of organic molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This particular derivative is substituted at the 3, 4, and 5 positions of the isoxazole ring with an ethyl carboxylate, an acetyl group, and a methyl group, respectively. Its chemical structure and functional groups make it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
IUPAC Name	ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate	[1]
Molecular Formula	C ₉ H ₁₁ NO ₄	[1]
Molecular Weight	197.19 g/mol	[1]
CAS Number	15911-11-2	[1]

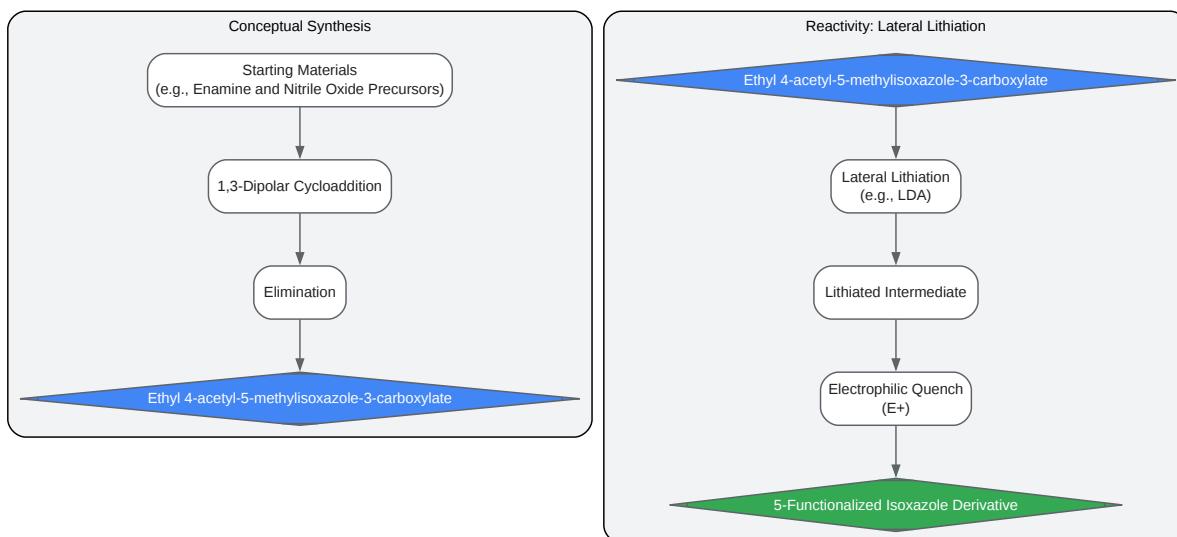
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is not readily available in the public domain, the general synthesis of polysubstituted isoxazoles is well-established. A common and regioselective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[\[2\]](#) This reaction proceeds through a transient isoxazoline intermediate, which then eliminates a secondary amine to yield the aromatic isoxazole ring.[\[2\]](#)

A logical synthetic pathway for **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** could involve the reaction of an appropriate enamine with an acetyl-substituted nitrile oxide, or a similar strategy employing suitably functionalized precursors.

A key aspect of the reactivity of this compound is highlighted by research on its lateral lithiation.[\[3\]](#) This process involves the deprotonation of the methyl group at the 5-position of the isoxazole ring using a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. This reactivity underscores the utility of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** as a versatile building block in the synthesis of more complex molecules.

Below is a conceptual workflow for the synthesis and subsequent functionalization of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**.



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Caption: Conceptual workflow for the synthesis and functionalization of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**.

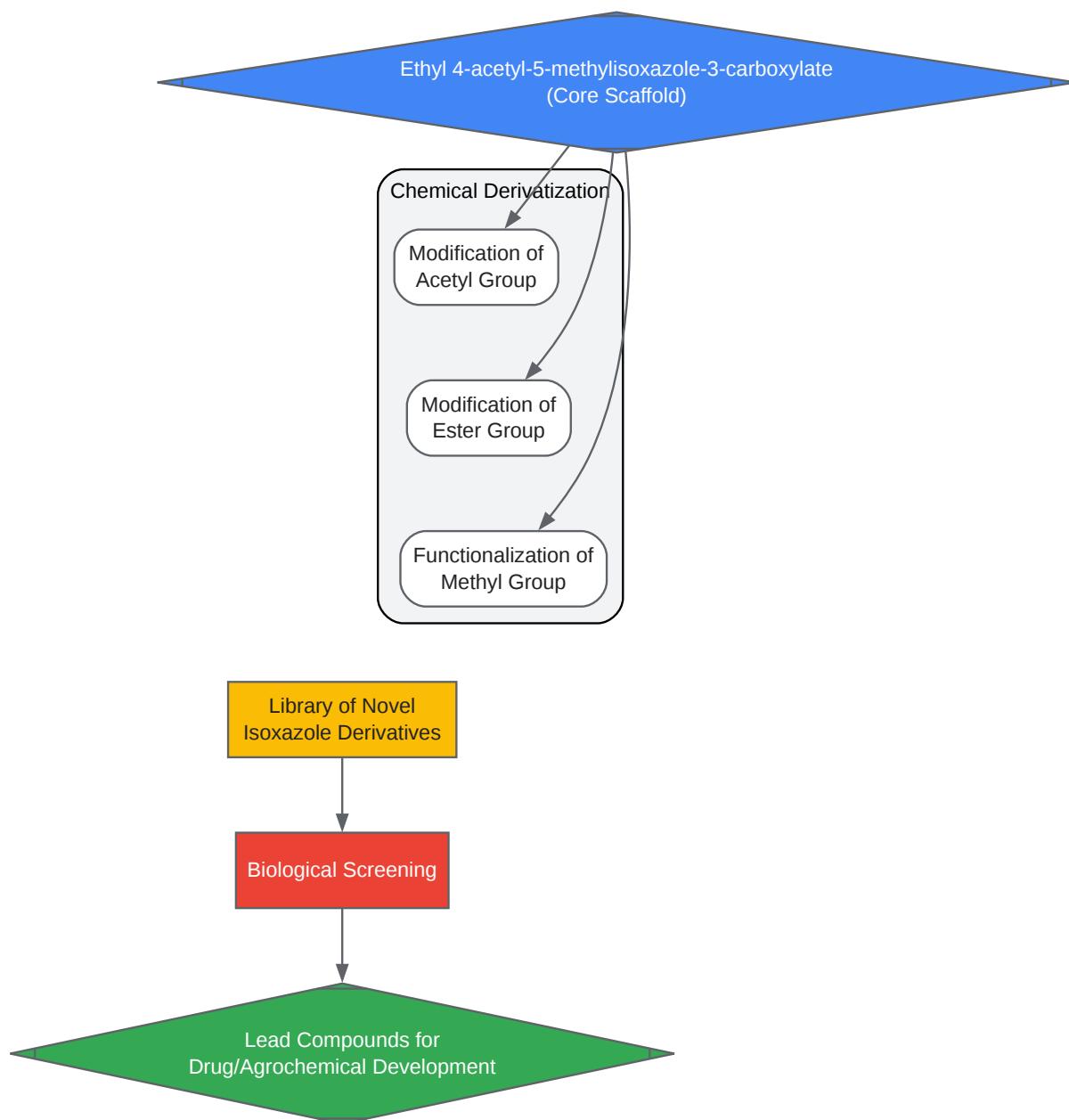
Potential Applications in Drug Discovery and Agrochemicals

The isoxazole scaffold is a well-recognized privileged structure in medicinal chemistry and agrochemical research, with derivatives exhibiting a broad range of biological activities.^{[4][5][6]} These activities include antifungal, herbicidal, antiviral, anticancer, and antibacterial properties.^[4]

While specific biological data for **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is not extensively reported, related isoxazole-containing compounds have shown promise. For instance, various ethyl 2-(5-methyl-3-arylisoazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated moderate to good herbicidal and fungicidal activities.[4][7] These compounds were found to inhibit the D1 protease in plants, suggesting a potential mechanism of action.[4]

The structural features of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**, particularly the presence of multiple reactive sites, make it an attractive starting point for the synthesis of libraries of novel compounds for biological screening. The acetyl group can be further modified, the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, and as previously mentioned, the methyl group can be functionalized via lateral lithiation.

The following diagram illustrates the potential role of this compound as a scaffold in the development of new bioactive molecules.



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Caption: Role as a scaffold for generating diverse chemical libraries for biological screening.

Experimental Protocols

As a specific, detailed, and reproducible experimental protocol for the synthesis of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** could not be located in the surveyed literature, a general procedure for the synthesis of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below for illustrative purposes. This protocol demonstrates the key steps and reagents often employed in the synthesis of such isoxazole derivatives.[\[2\]](#)

General Caution: The following procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl β -pyrrolidinocrotonate (Enamine Intermediate)[\[2\]](#)

- A solution of ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 mL of benzene is prepared in a 1-L round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
- The reaction mixture is heated to a vigorous reflux under a nitrogen atmosphere for approximately 45 minutes, or until the theoretical amount of water (18 mL) is collected.
- The benzene is removed using a rotary evaporator to yield the crude ethyl β -pyrrolidinocrotonate, which can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[\[2\]](#)

- Ethyl β -pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) are dissolved in 1 L of chloroform in a 5-L three-necked flask equipped with a dropping funnel and a gas inlet.
- The flask is cooled in an ice bath under a nitrogen atmosphere.
- A solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform is added slowly from the dropping funnel while stirring.
- After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction is stirred at room temperature for an additional 15 hours.
- The reaction mixture is then poured into a separatory funnel and washed with cold water. The organic layer is subsequently washed with 6 N hydrochloric acid, 5% aqueous sodium

hydroxide, and saturated brine.

- The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The final product is purified by vacuum distillation.

Conclusion

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a valuable heterocyclic compound with significant potential as a chemical intermediate in organic synthesis. Its utility is particularly demonstrated in the context of lateral lithiation, which allows for further functionalization. While direct biological data for this specific molecule is limited, the broader family of isoxazole derivatives has a well-documented history of diverse and potent biological activities, suggesting that novel derivatives of this compound could be promising candidates for drug discovery and agrochemical development. Further research into the synthesis, reactivity, and biological evaluation of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** and its analogs is warranted to fully explore its potential.

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